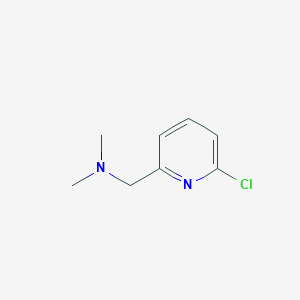
2-Chloro-6-dimethylaminomethylpyridine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, a microwave-assisted synthesis of 2-anilinopyrimidines was performed by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives . Another study discussed synthetic approaches for pharmacologically active decorated six-membered diazines .Scientific Research Applications
Applications in Chemical Synthesis
Chemical Reactions and Synthesis :2-Chloro-6-dimethylaminomethylpyridine serves as a significant component in various chemical reactions and the synthesis of complex molecules. A study detailed the preparation of 2-Chloro-6-(trichloromethyl)pyridine, showcasing the compound's role in synthesizing intermediates for pharmaceuticals and agrochemical products. Optimal conditions for the reaction were identified, emphasizing the compound's utility in industrial processes (Huang, 2009). Additionally, structural and magnetic characterizations of complexes involving related compounds, such as 2-(dimethylaminomethyl)-3-hydroxypyridine, were performed, shedding light on the compound's potential in forming structurally complex and functionally significant molecules (Yong‐Min et al., 2005).
Catalysis and Ligand Behavior :The compound and its derivatives have been explored for their catalytic properties and potential as ligands in metal complexes. Notably, the synthesis of pyridine frameworks incorporating dual fluorescent and magnetic probes was achieved using derivatives of the compound. These frameworks, prepared under mild conditions, demonstrate the compound's versatility in creating materials with potential applications in sensing and imaging (Ziessel & Stroh, 2003).
Applications in Molecular Modeling and Pharmacology
Molecular Modeling :Research involving 2-aminopyridine and 3-aminopyridine, which are structurally related to 2-Chloro-6-dimethylaminomethylpyridine, has involved computational methods to understand self-association processes. This highlights the compound's relevance in theoretical and computational chemistry, providing insights into molecular interactions and behaviors (Boyd et al., 2004).
Pharmacological Research :In pharmacological contexts, derivatives of the compound have been synthesized and evaluated for their multipotent properties, including neuroprotective and enzyme inhibitory activities. These studies showcase the compound's potential in drug development, particularly in addressing neurodegenerative diseases and conditions involving cholinergic dysfunction (Samadi et al., 2010).
Mechanism of Action
Safety and Hazards
Safety data sheets provide information about the potential hazards of a chemical, including its reactivity, health hazards, protective measures, and safety precautions. The safety data sheet for a similar compound, 2-Chloro-2-methylpropane, indicates that it is highly flammable and harmful if swallowed .
properties
IUPAC Name |
1-(6-chloropyridin-2-yl)-N,N-dimethylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-11(2)6-7-4-3-5-8(9)10-7/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGXJMUBOQLVDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-dimethylaminomethylpyridine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((3-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2411545.png)
![6-[5-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2411546.png)
![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(4-isopropylbenzoyl)piperidine](/img/structure/B2411547.png)
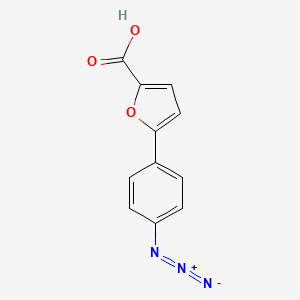
![[2-(3-Cyano-6-methyl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetyl]-carbamic acid ethyl ester](/img/structure/B2411549.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-phenylpentyl)urea](/img/structure/B2411550.png)
![N-(3-bromophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2411551.png)
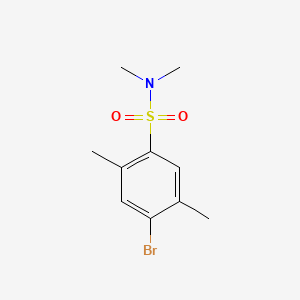
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2411555.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2411556.png)
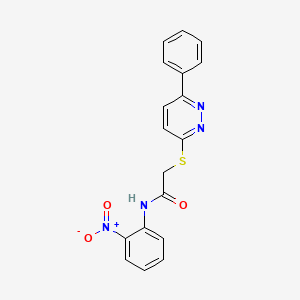
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2411559.png)
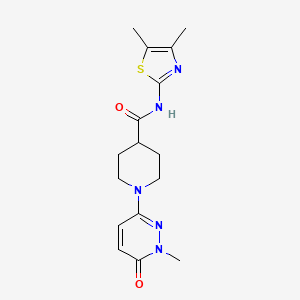
![4-[(2,4-dichloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2411564.png)